![molecular formula C13H23NO4 B13457143 (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid](/img/structure/B13457143.png)
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoicacid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid is a complex organic compound with a specific stereochemistry. This compound is notable for its unique structure, which includes a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a methylidene group. The presence of these functional groups makes it a valuable intermediate in organic synthesis and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid typically involves multiple steps. One common method starts with the protection of the amino group using the tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the methylidene group through a series of reactions involving appropriate reagents and catalysts. The final step usually involves the formation of the hexanoic acid moiety under controlled conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the use of hazardous reagents and solvents. The use of green chemistry principles, such as solvent recycling and waste reduction, is also common in industrial production.
化学反応の分析
Types of Reactions
(4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group or reduce other functional groups.
Substitution: The amino and methylidene groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Chemistry
In chemistry, (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid is used as an intermediate in the synthesis of more complex molecules
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its ability to mimic natural substrates makes it valuable in biochemical assays.
Medicine
In medicine, (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical compounds with potential activity against various diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用機序
The mechanism of action of (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid involves its interaction with specific molecular targets. The Boc protecting group can be selectively removed under acidic conditions, revealing the active amino group. This amino group can then participate in various biochemical reactions, including enzyme catalysis and protein binding. The methylidene group also plays a role in modulating the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
(4S)-4-amino-5-methyl-2-methylidenehexanoic acid: Lacks the Boc protecting group, making it more reactive.
(4S)-4-{[(benzyloxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid: Contains a different protecting group, which affects its reactivity and stability.
(4S)-4-{[(methoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid: Another variant with a different protecting group.
Uniqueness
The presence of the tert-butoxycarbonyl (Boc) protecting group in (4S)-4-{[(tert-butoxy)carbonyl]amino}-5-methyl-2-methylidenehexanoic acid makes it unique. This group provides stability and allows for selective deprotection under mild conditions, making it a valuable intermediate in organic synthesis.
特性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
(4S)-5-methyl-2-methylidene-4-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C13H23NO4/c1-8(2)10(7-9(3)11(15)16)14-12(17)18-13(4,5)6/h8,10H,3,7H2,1-2,4-6H3,(H,14,17)(H,15,16)/t10-/m0/s1 |
InChIキー |
VCUCTKFAOUPOPT-JTQLQIEISA-N |
異性体SMILES |
CC(C)[C@H](CC(=C)C(=O)O)NC(=O)OC(C)(C)C |
正規SMILES |
CC(C)C(CC(=C)C(=O)O)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


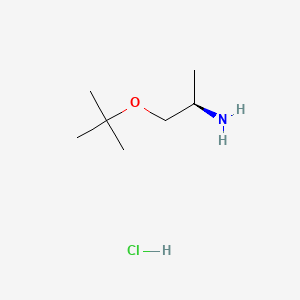
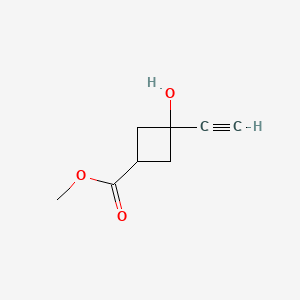
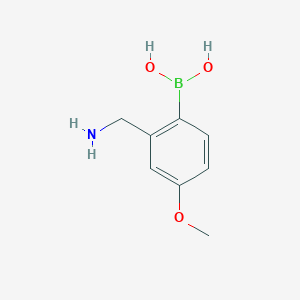
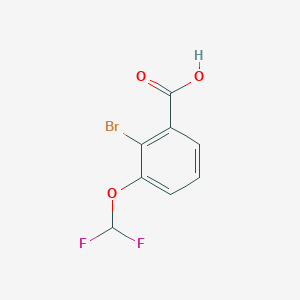
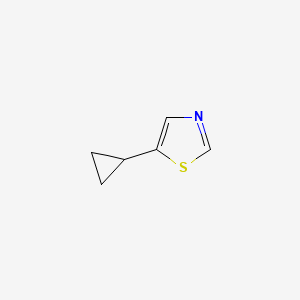
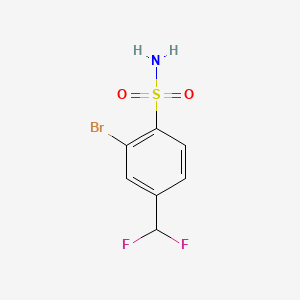
![4-Aminobicyclo[2.1.1]hexane-2-carboxylic acid hydrochloride](/img/structure/B13457099.png)
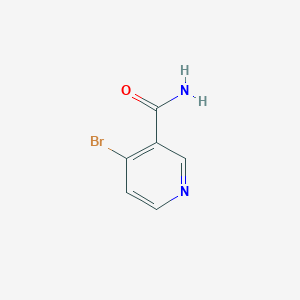
![6-Bromo-2,3-dichloropyrido[2,3-b]pyrazine](/img/structure/B13457122.png)
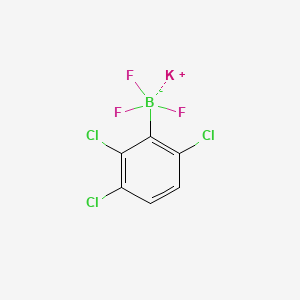
![rac-(1R,4S,5S)-4-(4-methylpyridin-3-yl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13457150.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-2-(2-fluorophenyl)acetic acid](/img/structure/B13457157.png)
![3-Oxa-9-azaspiro[5.6]dodecan-10-one](/img/structure/B13457158.png)
![4-(Bromomethyl)-1-phenyl-2-oxabicyclo[2.1.1]hexane](/img/structure/B13457160.png)
